ethyl {2-[5-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate
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Overview
Description
ETHYL 2-{2-[5-OXO-1-(2,4,6-TRIMETHYLPHENYL)PYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE is a complex organic compound that features a benzodiazole ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[5-OXO-1-(2,4,6-TRIMETHYLPHENYL)PYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 2,4,6-trimethylbenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with 1,2-diaminobenzene to form the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[5-OXO-1-(2,4,6-TRIMETHYLPHENYL)PYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
ETHYL 2-{2-[5-OXO-1-(2,4,6-TRIMETHYLPHENYL)PYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[5-OXO-1-(2,4,6-TRIMETHYLPHENYL)PYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-{2-[5-OXO-1-(2,4,6-TRIMETHYLPHENYL)PYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE: shares similarities with other benzodiazole and pyrrolidine derivatives.
ETHYL 2-{2-[5-OXO-1-(2,4,6-TRIMETHYLPHENYL)PYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE: is unique due to the specific arrangement of its functional groups and the presence of both benzodiazole and pyrrolidine rings.
Uniqueness
The unique combination of the benzodiazole and pyrrolidine rings in ETHYL 2-{2-[5-OXO-1-(2,4,6-TRIMETHYLPHENYL)PYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H27N3O3 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl 2-[2-[5-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C24H27N3O3/c1-5-30-22(29)14-26-20-9-7-6-8-19(20)25-24(26)18-12-21(28)27(13-18)23-16(3)10-15(2)11-17(23)4/h6-11,18H,5,12-14H2,1-4H3 |
InChI Key |
MMBMJNGOYPEKDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=C(C=C4C)C)C |
Origin of Product |
United States |
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